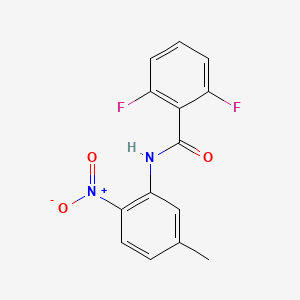
N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide is a chemical compound characterized by its unique structure, which includes a difluorobenzoyl group attached to a 3-methyl-6-nitroanilide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-difluorobenzoyl chloride and 3-methyl-6-nitroaniline.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-(2,6-Difluorobenzoyl)-N'-phenylurea
N-(2,6-Difluorobenzoyl)-N'-methylurea
N-(2,6-Difluorobenzoyl)-N'-ethylurea
Uniqueness: N-(2,6-Difluorobenzoyl)-3-methyl-6-nitroanilide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C14H10F2N2O3 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2,6-difluoro-N-(5-methyl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H10F2N2O3/c1-8-5-6-12(18(20)21)11(7-8)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19) |
InChI Key |
KAWHXTSVWWCXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


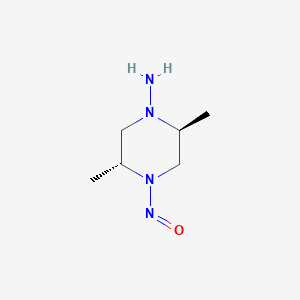

![Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate](/img/structure/B15343185.png)
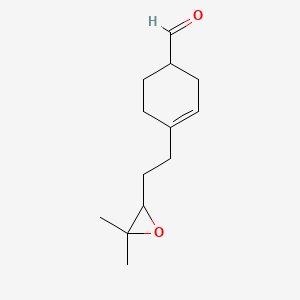
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
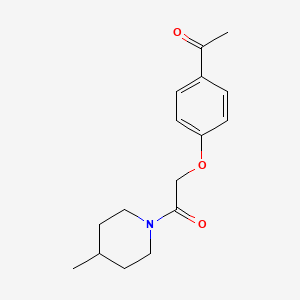
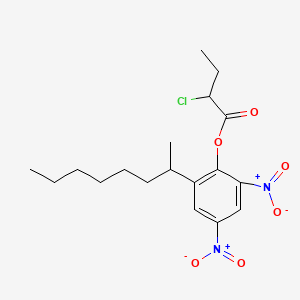
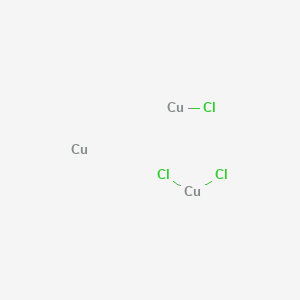
![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
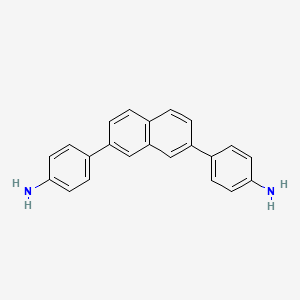
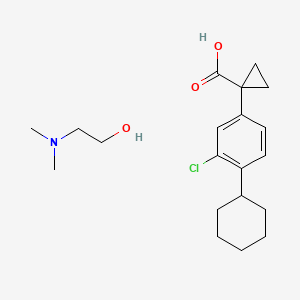

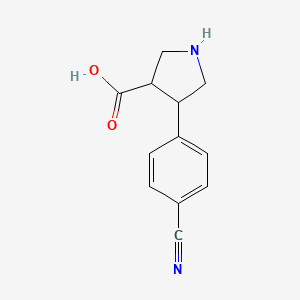
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)
